![molecular formula C14H10ClN5O2S B5717321 1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole](/img/structure/B5717321.png)
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a 4-chlorophenyl group and a 4-nitrophenylmethylsulfanyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitrile precursors in the presence of sodium azide and a suitable catalyst.
Substitution Reactions:
Thioether Formation: The 4-nitrophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the aromatic rings can be functionalized with different substituents.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The tetrazole ring and aromatic substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole can be compared with similar compounds such as:
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]imidazole: This compound has an imidazole ring instead of a tetrazole ring, which may affect its chemical reactivity and biological activity.
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]triazole:
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]benzene: This compound lacks the heterocyclic ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and the tetrazole ring, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S/c15-11-3-7-12(8-4-11)19-14(16-17-18-19)23-9-10-1-5-13(6-2-10)20(21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYYEBDMERBEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
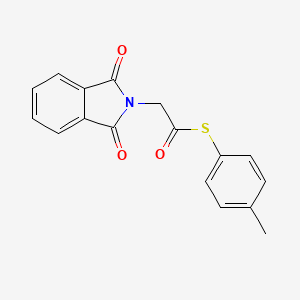
![Methyl 4-methyl-2-[(2-methylbenzoyl)carbamothioylamino]-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)
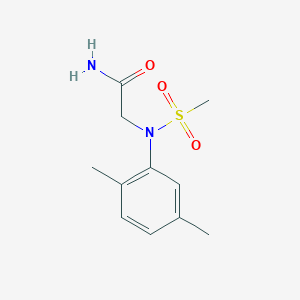

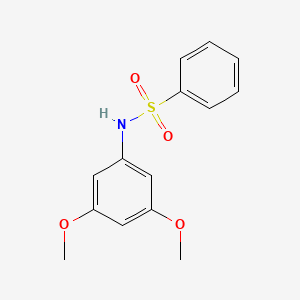
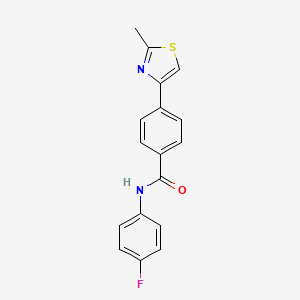
![4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B5717284.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
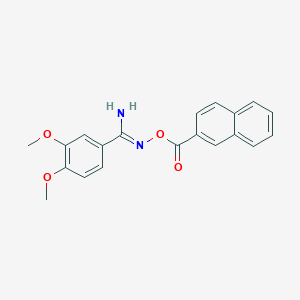
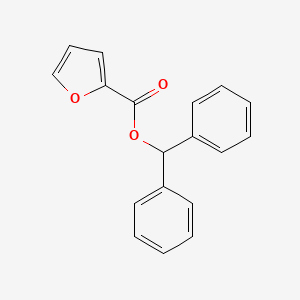
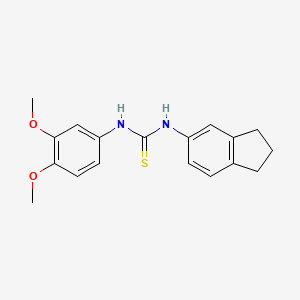
![N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5717329.png)
![2-{4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B5717335.png)
![(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine](/img/structure/B5717342.png)
